4-(4-Fluorophenyl)butan-1-amine

Description

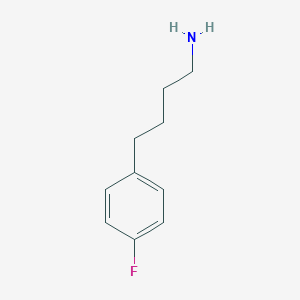

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-(4-fluorophenyl)butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN/c11-10-6-4-9(5-7-10)3-1-2-8-12/h4-7H,1-3,8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIYIIBCNUSHUSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCCN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 4-(4-Fluorophenyl)butan-1-amine

Reductive Amination Approaches from Corresponding Ketones

A prevalent and versatile method for the synthesis of this compound involves the reductive amination of 4-(4-fluorophenyl)butan-2-one. sigmaaldrich.comlibretexts.orgyoutube.com This two-step, one-pot reaction typically begins with the formation of an imine intermediate through the reaction of the ketone with an amine source, such as ammonia. libretexts.orgyoutube.com Subsequent reduction of the imine yields the desired primary amine. libretexts.org

Commonly used reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN), which is favored for its selectivity in reducing the imine in the presence of the ketone. libretexts.org The reaction is often carried out in a protic solvent like methanol. youtube.com

Table 1: Key Aspects of Reductive Amination

| Feature | Description |

| Starting Material | 4-(4-Fluorophenyl)butan-2-one |

| Reagents | Ammonia (or an ammonium (B1175870) salt), a reducing agent (e.g., NaBH3CN) |

| Intermediate | Imine |

| Product | This compound |

| Advantages | Versatile, often a one-pot procedure |

Synthesis via Halogenated Butyrophenone (B1668137) Intermediates

Another established route proceeds through halogenated butyrophenone intermediates, such as 4-chloro-1-(4-fluorophenyl)butan-1-one. chemicalbook.comcphi-online.compharmaffiliates.com This intermediate can be synthesized via a Friedel-Crafts acylation of fluorobenzene (B45895) with 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst like aluminum chloride. chemicalbook.com

The resulting 4-chloro-1-(4-fluorophenyl)butan-1-one can then be converted to the corresponding amine. This transformation can involve a series of steps, including reduction of the ketone to an alcohol, followed by nucleophilic substitution of the chloride with an amine source, or direct amination under specific conditions.

A related approach involves the use of 4-chloro-4'-fluorobutyrophenone, which can be prepared and subsequently transformed into the target amine. chemicalbook.com

Application of Metal-Catalyzed Reactions in Primary Amine Synthesis

Transition-metal catalyzed reactions offer powerful and efficient methods for the synthesis of primary amines, including this compound. acs.orgresearchgate.net These methods often provide high selectivity and functional group tolerance.

One such approach is hydroaminomethylation, which can utilize rhodium catalysts to directly convert alkenes into amines. acs.org While specific examples for the direct synthesis of this compound via this method are not detailed, the general principle is applicable to the synthesis of alkylamines. acs.org

Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, are also instrumental in forming C-N bonds. nih.gov These reactions typically couple an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. Although more commonly used for aryl amines, modifications can allow for the synthesis of alkylamines.

More recent developments include the use of silylboronate-mediated cross-coupling reactions for the defluorinative amination of organic fluorides, offering a transition-metal-free alternative. nih.gov

Table 2: Examples of Metal-Catalyzed Amination Strategies

| Catalytic System | Description |

| Rhodium-catalyzed hydroaminomethylation | Direct conversion of alkenes to amines. acs.org |

| Palladium-catalyzed amination | Coupling of aryl halides/triflates with amines. nih.gov |

| Copper-catalyzed amination | Used in various C-N bond formation reactions. researchgate.net |

Ultrasound-Assisted Synthesis Techniques for Primary Amines

Ultrasound irradiation has emerged as a valuable tool in organic synthesis, often leading to shorter reaction times, higher yields, and milder reaction conditions. nih.govresearchgate.net The application of ultrasound can enhance the rate of reactions such as the condensation of ketones with amines, a key step in reductive amination. nih.gov

While specific studies detailing the ultrasound-assisted synthesis of this compound are not prevalent, the general methodology for the synthesis of primary amines under ultrasonic conditions suggests its potential applicability. nih.gov For instance, the smooth condensation of diketones with amines to form 1,4-diazabutadienes has been demonstrated under solvent-free, ultrasound-mediated conditions, highlighting the utility of this technique in C-N bond formation. nih.gov

Advanced Synthetic Strategies for Chiral Analogs

The development of stereochemically pure pharmaceuticals has driven the need for enantioselective synthetic methods.

Enantioselective Synthesis of Chiral Amines

The synthesis of chiral amines, including enantiomerically enriched analogs of this compound, is a significant area of research. Biocatalysis and asymmetric catalysis are two prominent approaches to achieve this.

Engineered enzymes, such as variants of cytochrome c552, have been successfully employed in the asymmetric N-H carbene insertion reactions to produce enantioenriched α-trifluoromethyl amines. rochester.edu This highlights the potential of biocatalytic methods for the synthesis of chiral amines with high enantioselectivity.

Asymmetric reductive amination is another powerful strategy. This can be achieved using chiral catalysts, such as those derived from SPINOL, which can catalyze the reduction of prochiral imines to chiral amines with high enantiomeric excess.

Derivatization Strategies for Research Applications

Derivatization, the chemical modification of a compound, is a fundamental tool in analytical chemistry and drug discovery. For this compound, derivatization serves two primary purposes: to enhance its detection in analytical techniques and to synthesize a library of related compounds for structure-activity relationship (SAR) studies.

Chemical Modification for Enhanced Spectroscopic and Chromatographic Properties

Primary amines like this compound often exhibit poor chromatographic behavior and lack strong chromophores or fluorophores, making their detection at low concentrations challenging. Derivatization can overcome these limitations by introducing moieties that improve volatility for gas chromatography (GC) or enhance UV or fluorescence detection for high-performance liquid chromatography (HPLC).

For Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

To increase volatility and thermal stability for GC analysis, the primary amine group can be derivatized. Acylation with reagents like pentafluoropropionic anhydride (B1165640) (PFPA) is a common strategy. nih.govmdpi.com The reaction of this compound with PFPA would yield the corresponding N-pentafluoropropionyl derivative, which is more volatile and provides characteristic mass spectral fragmentation patterns, aiding in its identification and quantification. nih.govmdpi.com

| Derivatizing Agent | Derivative | Analytical Advantages |

| Pentafluoropropionic Anhydride (PFPA) | N-(4-(4-fluorophenyl)butyl)pentafluoropropanamide | Increased volatility, enhanced electron-capture detection, characteristic mass fragmentation. nih.govmdpi.com |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | N-trimethylsilyl-4-(4-fluorophenyl)butan-1-amine | Increased volatility, improved peak shape. |

For High-Performance Liquid Chromatography (HPLC) Analysis:

For HPLC analysis, derivatization is often employed to introduce a chromophore or fluorophore, significantly enhancing detection sensitivity. Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a widely used reagent that reacts with primary amines to form highly fluorescent sulfonamide derivatives. researchgate.netnih.gov The derivatization of this compound with dansyl chloride would allow for its sensitive detection by fluorescence detectors. researchgate.netnih.gov Another common reagent is 9-fluorenylmethyl chloroformate (Fmoc-Cl), which also imparts fluorescence to the amine derivative.

For chiral separations, derivatization with a chiral reagent can be used to form diastereomers that can be separated on a standard achiral HPLC column. researchgate.netchiralpedia.com

| Derivatizing Agent | Derivative | Detection Method | Analytical Advantages |

| Dansyl Chloride | N-Dansyl-4-(4-fluorophenyl)butan-1-amine | Fluorescence | High sensitivity, stable derivative. researchgate.netnih.gov |

| 9-Fluorenylmethyl chloroformate (Fmoc-Cl) | N-Fmoc-4-(4-fluorophenyl)butan-1-amine | Fluorescence | High sensitivity, commonly used for amino compounds. |

| o-Phthalaldehyde (B127526) (OPA) with a thiol | Isoindole derivative | Fluorescence | Rapid reaction, suitable for automated pre-column derivatization. |

Synthesis of N-Alkylated and Substituted Derivatives for SAR Studies

To investigate the structure-activity relationships of this compound, a series of N-alkylated and other substituted derivatives are often synthesized. These studies are crucial for understanding how modifications to the amine group affect the compound's biological activity, for instance, as an inhibitor of enzymes like monoamine oxidase (MAO). rsc.orgresearchgate.net

N-alkylation can be achieved through various methods, including reductive amination of an appropriate aldehyde with this compound or direct alkylation using an alkyl halide. mdpi.com The synthesis of a range of N-alkyl derivatives, from small alkyl groups like methyl and ethyl to larger or more complex substituents, allows for a systematic exploration of the steric and electronic requirements of the biological target.

For example, the synthesis of N-methyl-4-(4-fluorophenyl)butan-1-amine would involve reacting the primary amine with a methylating agent. The resulting secondary amine could then be evaluated for its inhibitory potency against MAO-A and MAO-B and compared to the parent primary amine and other N-alkylated analogs. This systematic approach helps to build a comprehensive SAR profile, guiding the design of more potent and selective inhibitors.

| Derivative | Potential Synthetic Route | Purpose of Synthesis |

| N-Methyl-4-(4-fluorophenyl)butan-1-amine | Reductive amination with formaldehyde (B43269) or reaction with methyl iodide. | Investigate the effect of small alkyl substitution on activity. |

| N-Ethyl-4-(4-fluorophenyl)butan-1-amine | Reductive amination with acetaldehyde (B116499) or reaction with ethyl iodide. | Explore the impact of slightly larger alkyl groups. |

| N-Propyl-4-(4-fluorophenyl)butan-1-amine | Reductive amination with propionaldehyde (B47417) or reaction with propyl iodide. | Further probe the steric tolerance of the binding site. |

| N-Benzyl-4-(4-fluorophenyl)butan-1-amine | Reductive amination with benzaldehyde. | Introduce a bulky, aromatic substituent to explore different binding interactions. |

By systematically modifying the structure of this compound and evaluating the biological activity of the resulting derivatives, researchers can gain valuable insights into the key molecular features required for a desired pharmacological effect.

Pharmacological Activity and Molecular Target Engagement

Investigation of Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO) are critical enzymes responsible for the oxidative deamination of amine neurotransmitters. nih.gov The two primary isozymes, MAO-A and MAO-B, have different substrate and inhibitor specificities. nih.gov MAO-B, in particular, metabolizes dopamine (B1211576) and its levels in neuronal tissue have been observed to increase with age, which is linked to the onset of neurodegenerative conditions like Parkinson's disease. nih.govfrontiersin.org Consequently, MAO-B inhibitors are a significant area of therapeutic research. parkinson.orgnih.gov

Mofegiline, a close structural analog of 4-(4-Fluorophenyl)butan-1-amine, is a well-researched compound known for its potent and selective inhibition of MAO-B. acemap.info Studies on recombinant human MAO-B have demonstrated that Mofegiline leads to rapid and irreversible inhibition of the enzyme's catalytic activity. nih.gov Competitive inhibition experiments show an apparent inhibitory constant (Ki) of 28 nM, indicating a high binding affinity for the enzyme's active site. nih.govnih.gov This potent activity is a hallmark of its interaction with MAO-B, while it acts only as a reversible competitive inhibitor of MAO-A, which accounts for its isozyme selectivity. nih.gov

Table 1: MAO-B Inhibitory Activity of Mofegiline

| Compound | Target | Inhibition Type | Ki Value (nM) |

| Mofegiline | Human MAO-B | Irreversible | 28 |

The inhibition of MAO-B by Mofegiline is characterized as a mechanism-based process, occurring with a 1:1 molar stoichiometry and without any observable catalytic turnover. nih.govnih.gov Structural and mechanistic studies have elucidated the molecular basis for this irreversible action. nih.gov The process involves the formation of a covalent bond between the N(5) atom of the flavin cofactor within the MAO-B active site and the distal carbon atom of the inhibitor. nih.govnih.gov X-ray crystallography of the Mofegiline-MAO-B adduct confirms this covalent linkage and reveals an irreversible elimination of the fluorine atom from the inhibitor. nih.gov This mechanism, where the enzyme's own catalytic process activates the inhibitor to form a permanent bond, is a defining feature of this class of compounds. nih.govnih.gov

Studies on Semicarbazide-Sensitive Amine Oxidase (SSAO)/Vascular Adhesion Protein-1 (VAP-1) Activity

Semicarbazide-sensitive amine oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1), is a dual-function transmembrane glycoprotein. acemap.infonih.gov It acts as both an adhesion molecule involved in leukocyte trafficking and as a copper-containing amine oxidase that catalyzes the deamination of primary amines. nih.govnih.govfrontiersin.org This enzymatic activity results in the production of aldehydes, hydrogen peroxide, and ammonia. nih.govfrontiersin.org

Research has shown that Mofegiline is a highly potent, irreversible, and time-dependent inhibitor of SSAO. nih.gov The inhibitory potency varies across species and tissues. For instance, the IC₅₀ values—the concentration required to inhibit 50% of the enzyme's activity—demonstrate this variability. nih.gov The inhibition was found to be competitive when the enzyme was not preincubated with the inhibitor, but shifted to a mixed-type inhibition pattern upon preincubation. nih.gov

Table 2: SSAO Inhibitory Activity of Mofegiline in Various Tissues

| Tissue Source | Species | IC₅₀ Value (M) |

| Aorta | Dog | 2 x 10⁻⁹ |

| Aorta | Rat | 5 x 10⁻⁹ |

| Umbilical Artery | Human | 2 x 10⁻⁸ |

| Aorta | Bovine | 8 x 10⁻⁸ |

| Serum | Bovine | 3 x 10⁻⁷ |

Receptor Binding Affinity Profiling and Selectivity Studies

The dopamine receptor family is divided into D1-like and D2-like subtypes (D2, D3, D4), which are critical targets for neuropsychiatric drugs. mdpi.comwikipedia.org The 4-(4-fluorophenyl)butyl moiety is a component of compounds designed as D2-like receptor ligands. nih.gov For example, SYA16263, a compound that incorporates this moiety, displays moderate binding affinity for D2 and D3 receptors and a high affinity for the D4 subtype. nih.gov The binding affinity is typically determined through radioligand binding assays and expressed as an inhibitory constant (Ki), with lower values indicating higher affinity. nih.gov The interaction with these receptors is a key aspect of the molecular profile for compounds containing this structural feature.

Table 3: Receptor Binding Affinity Profile of SYA16263

| Receptor Subtype | Ki Value (nM) |

| Dopamine Receptors | |

| D₂ | 124 |

| D₃ | 86 |

| D₄ | 3.5 |

| Serotonin Receptors | |

| 5-HT₁ₐ | 1.1 |

| 5-HT₂ₐ | 196 |

| 5-HT₇ | 20 |

Sigma Receptor Ligand Research

This compound has been investigated as a potential sigma receptor ligand. The sigma-1 (σ1) and sigma-2 (σ2) receptors are recognized as unique non-opioid receptor proteins within the central nervous system and peripheral tissues, playing roles in various cellular functions and being implicated in a range of neurological disorders.

Research into derivatives of 4-phenylbutylamine (B88947) has highlighted the importance of the chemical structure in determining affinity and selectivity for sigma receptor subtypes. While specific binding affinity data for this compound is not extensively detailed in isolation, studies on analogous compounds provide significant insights. For instance, the presence and position of a halogen atom on the phenyl ring are known to modulate sigma receptor affinity.

Adenosine (B11128) Receptor Antagonism

The compound has also been explored for its activity at adenosine receptors, particularly the A2A subtype. Adenosine A2A receptors are G-protein coupled receptors that are abundant in the brain, especially in the striatum, and are involved in the regulation of glutamate (B1630785) and dopamine release, making them a target for neurodegenerative and psychiatric conditions.

Studies on related structures suggest that the 4-fluorophenyl moiety can contribute to the binding affinity at A2A receptors. The antagonism of these receptors by small molecules is a significant area of research for its potential therapeutic applications. The interaction of this compound with A2A receptors is a key aspect of its pharmacological profile, although it is often studied in the context of its dual activity with other targets.

Interactions with Equilibrative Nucleoside Transporters (ENTs)

Equilibrative nucleoside transporters (ENTs), particularly ENT1, are transmembrane proteins responsible for the transport of nucleosides like adenosine across cell membranes, thereby regulating extracellular adenosine levels. The interaction of this compound with ENTs represents a significant facet of its mechanism of action.

Research has shown that certain arylalkylamines can inhibit ENT1. This inhibition leads to an increase in extracellular adenosine concentrations, which can then act on adenosine receptors. The 4-fluorophenylbutylamine scaffold has been identified as a component of potent ENT1 inhibitors. The specific interactions and the degree of inhibition by this compound itself are subjects of ongoing research to understand its contribution to adenosinergic signaling.

Elucidation of Mechanism of Action at Cellular and Molecular Levels

The mechanism of action of this compound is understood to be a composite of its interactions with multiple molecular targets. At the cellular and molecular levels, its ability to modulate both sigma receptors and the adenosine system is of primary interest.

The dual modulation of sigma-1 receptors and the adenosine A2A/ENT1 axis is a noteworthy characteristic. By potentially acting as a sigma-1 receptor agonist or antagonist while simultaneously inhibiting ENT1 and/or antagonizing A2A receptors, this compound can influence a complex array of downstream signaling pathways. This includes effects on calcium signaling, ion channel function, and neurotransmitter release, which are all regulated by these targets. The interplay between these actions is a key area of investigation to fully understand its cellular effects.

Structure-Activity Relationship (SAR) Studies of 4-Fluorophenylbutylamine Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound and its derivatives relates to their biological activity. These studies systematically modify parts of the molecule to determine which features are essential for potency and selectivity at its various molecular targets.

Influence of Fluorine Atom Position on Biological Activity

The position of the fluorine atom on the phenyl ring is a critical determinant of biological activity. In the case of this compound, the fluorine is in the para position. SAR studies on related compounds often compare the activity of ortho-, meta-, and para-substituted analogs.

This substitution pattern can significantly impact binding affinity and functional activity at targets like sigma and adenosine receptors. The electronic properties and steric bulk of the fluorine atom at different positions can alter the way the molecule fits into the binding pocket of a receptor or transporter. For many classes of receptor ligands, para-substitution with a halogen is found to be optimal for potency.

Impact of Butane (B89635) Chain Length and Branching on Potency and Selectivity

The length and branching of the butane chain connecting the phenyl ring to the terminal amine group are also pivotal for biological activity. The four-carbon chain (butane) in this compound has been shown to be favorable for interaction with its targets in many reported series of compounds.

SAR studies have explored the effects of shortening or lengthening this alkyl chain. For instance, changing the chain from butyl to propyl or pentyl can drastically alter the affinity and selectivity profile for sigma and adenosine receptors. Furthermore, introducing branching on the chain can impose conformational constraints on the molecule, which can either enhance or diminish its interaction with a specific target, sometimes leading to increased selectivity for one receptor over another.

Role of Amine Functionality and Substitution Patterns

The primary amine of this compound is a critical determinant of its pharmacological activity, serving as a key interaction point with biological targets, often through the formation of salt bridges or hydrogen bonds. The nature of the amine (primary, secondary, or tertiary) and the substitution on it can drastically alter potency, selectivity, and the mechanism of action.

Amine Functionality: The basicity of the amine group, governed by its substitution, is crucial for receptor interaction. For many phenylalkylamines targeting monoamine receptors, the protonated amine forms an ionic bond with a conserved aspartate residue in the transmembrane domain 3 (D3.32) of the receptor. researchgate.net Studies on bupropion (B1668061) analogs, which are functional dopamine transporter (DAT) pharmacological chaperones, have shown that a secondary amine group is essential for this chaperone activity. nih.gov This highlights that while the primary amine in this compound is a key feature, its modification to a secondary amine could shift its activity profile towards different targets like DAT.

Substitution Patterns: The substitution on the phenyl ring dictates the affinity and selectivity of the compound for its molecular targets. The para-fluoro substituent in this compound is a key feature. Fluorine's high electronegativity can influence the electronic properties of the aromatic ring and can form specific interactions, such as hydrogen bonds, with receptor residues. u-tokyo.ac.jp

Structure-activity relationship (SAR) studies on a series of 2,5-dimethoxyphenethylamines at the 5-HT2A receptor demonstrate the profound impact of substitution at the 4-position of the phenyl ring. As shown in the table below, modifying the substituent at this position leads to significant changes in receptor binding affinity (Ki).

| Compound | R Group (4-position) | Ki (nM) at h5-HT2A |

|---|---|---|

| 2,5-Dimethoxyphenethylamine | -H | 530 ± 70 |

| 2C-B | -Br | 4.9 ± 0.6 |

| 2C-I | -I | 5.1 ± 0.4 |

| 2C-F | -F | 16 ± 2 |

| 2C-N | -NO2 | 117 ± 11 |

This data illustrates that electron-withdrawing and highly polarizable halogens like bromine and iodine at the 4-position can significantly enhance affinity for the 5-HT2A receptor compared to an unsubstituted compound. A fluorine atom also confers high affinity, though slightly less than bromine or iodine in this specific series. nih.gov This suggests that the 4-fluoro group in this compound is likely a key contributor to its binding at related receptor sites.

Bioisosteric Replacement Strategies in Analog Design

Bioisosteric replacement is a widely used strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of a lead compound. cambridgemedchemconsulting.com This involves substituting an atom or a group with another that has similar steric or electronic properties to enhance activity, improve metabolic stability, or reduce toxicity.

Phenyl Ring Replacement: The 4-fluorophenyl group is itself often considered a bioisostere of a phenyl group. cambridgemedchemconsulting.com The substitution of hydrogen with fluorine is a common tactic. The van der Waal's radii of hydrogen (1.2 Å) and fluorine (1.35 Å) are similar, allowing the fluorine-substituted compound to fit into the same binding pockets. u-tokyo.ac.jp However, fluorine's high electronegativity alters the molecule's electronic profile, which can enhance binding affinity and, importantly, block sites of metabolism. Introducing fluorine can make the C-F bond resistant to metabolic cleavage, thereby improving the pharmacokinetic profile of a drug. cambridgemedchemconsulting.com

Further bioisosteric replacements for the phenyl ring itself can involve various heteroaromatic rings (e.g., pyridyl, thiophene) or even non-aromatic rings. cambridgemedchemconsulting.comnih.gov The goal is to retain the necessary interactions of the parent ring while improving other properties. For example, in a series of inhibitors for HIV-1 integrase, the strategic positioning of a fluorobenzyl substituent controlled how different azole bioisosteres (replacing a different part of the molecule) were presented to a catalytic metal atom, demonstrating the interplay between different parts of the molecule in bioisosteric design. nih.gov

Amine and Alkyl Chain Bioisosteres: The primary amine functionality can also be a target for bioisosteric replacement. For instance, the trifluoroethylamine group has been explored as a bioisostere for amides, as it mimics the electronic properties of the carbonyl group while enhancing metabolic stability. researchgate.net While not a direct replacement for a primary amine, this illustrates how fluorinated moieties can be used to emulate other functional groups.

In a different chemical series, the bioisosteric replacement of a carbon atom with a sulfur atom was explored to modulate activity at cyclooxygenase (COX) enzymes. The data in the table below shows the impact of this strategy on anti-inflammatory activity.

| Compound | Key Fragment | Anti-inflammatory Activity (%) |

|---|---|---|

| MTB | -CH2-CH(CH3)-COOH | 49.63 |

| 2c | -S-CH2-CH2-COOH | 3.61 |

| 2e | -S-CH2-COOEt | 53.41 |

| Diclofenac sodium (Reference) | N/A | 54.29 |

As shown, replacing a carbon in the side chain with a sulfur atom (compound 2c vs. MTB) drastically reduced activity. However, further modification of that new sulfur-containing fragment (compound 2e) restored and even slightly enhanced the anti-inflammatory effect, making it comparable to the reference drug, diclofenac. nih.gov These examples underscore that bioisosteric replacement is highly context-dependent, and successful application often requires iterative design and testing to optimize pharmacological properties.

An article focusing on the direct preclinical research and therapeutic potential of the chemical compound This compound cannot be generated as requested.

Extensive searches for scientific literature detailing the evaluation of this compound for antipsychotic, antidepressant, neuroprotective, or anticancer properties have yielded no results indicating that the compound itself has been the subject of such studies.

The available research indicates that this compound, along with its close analog 4-phenylbutan-1-amine, primarily serves as a precursor or building block in the synthesis of more complex molecules. For instance, studies show the use of 4-phenylbutan-1-amine in the creation of potent acid ceramidase (aCDase) inhibitors, which are then investigated for potential therapeutic applications in neurodegenerative diseases and cancer. acs.orgacs.orgnih.govacs.org Similarly, other research focuses on complex derivatives containing a (4-fluorophenyl) moiety for anticancer or neuropharmacological applications, but these are structurally distinct from this compound. nih.govnih.govnih.gov

As no data exists in the provided search results for the direct biological activities of this compound in the specified preclinical areas, it is not possible to generate a scientifically accurate article that adheres to the provided outline. Attributing the properties of complex derivatives to the precursor amine would be a misrepresentation of the scientific findings.

Preclinical Research and Therapeutic Potential

Oncology Research

Inhibition of Specific Kinases (e.g., Aurora Kinases)

The overexpression of certain protein kinases, such as Aurora kinases, is a hallmark of many cancers, making them attractive targets for drug development. nih.govreactionbiology.com While numerous compounds are screened for their kinase inhibitory potential, there is currently no specific research published in peer-reviewed scientific literature that investigates or confirms the inhibitory activity of 4-(4-Fluorophenyl)butan-1-amine against Aurora kinases or other specific kinases.

Research into kinase inhibitors often involves the screening of large chemical libraries. mit.edu These screening efforts have identified various molecular scaffolds with kinase inhibitory activity, such as 4-anilino-quin(az)oline and quinazoline-based compounds, some of which have shown to inhibit Aurora kinases. soton.ac.uknih.gov However, a direct link between this compound and the inhibition of these or any other specific kinases has not been established in the available scientific literature.

Anti-inflammatory Studies

Inflammation is a complex biological response implicated in a wide range of diseases. The search for novel anti-inflammatory agents is an active area of research, with numerous natural and synthetic compounds being investigated. mdpi.comnih.gov Studies have explored the anti-inflammatory potential of various molecular structures, including flavanones, pyrazoline-containing heterocycles, and compounds derived from natural sources. nih.govmdpi.comnih.gov

Despite the broad interest in identifying new anti-inflammatory compounds, there are no specific studies in the published scientific literature that report on the anti-inflammatory activity of this compound or its direct derivatives.

Antimicrobial and Antiviral Activity Investigations

The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial and antiviral agents. Research in this area has explored a wide array of chemical structures. For instance, some carbazole (B46965) derivatives containing a fluorophenyl group have been synthesized and evaluated for their antimicrobial properties. nih.gov Additionally, studies have reported on the antimicrobial activity of newly synthesized 1,3-bis(4-fluorophenyl)-5-butyl-1,3,5-triazacyclohexane. researchgate.net In the realm of antiviral research, compounds with a 4-aminopiperidine (B84694) scaffold have been identified as entry inhibitors for influenza A virus. nih.gov

However, there are no specific investigations published in the scientific literature that have evaluated this compound for its antimicrobial or antiviral activities.

Analytical Methodologies for Research and Characterization

Chromatographic Separation Techniques

Chromatographic methods are pivotal for separating "4-(4-Fluorophenyl)butan-1-amine" from impurities and complex matrices.

High-Performance Liquid Chromatography (HPLC) for Quantification and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis and purity verification of "this compound" and related amino compounds. This method is favored for its high resolution, sensitivity, and reproducibility.

In a typical HPLC setup for amine analysis, a C18 column is often employed, providing a nonpolar stationary phase that separates compounds based on their hydrophobicity. nih.gov The mobile phase is usually a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol, run in either isocratic or gradient mode to achieve optimal separation. nih.gov Detection is commonly performed using a UV detector, as the phenyl group in "this compound" provides sufficient chromophoric activity for reliable quantification.

For primary aliphatic amines, pre-column derivatization is a common strategy to enhance detection and improve chromatographic behavior. thermofisher.com Reagents like o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) react with the amine to form highly fluorescent derivatives, allowing for very sensitive detection. thermofisher.com

Research has demonstrated the successful use of HPLC to determine the concentration and purity of various aromatic amines. For instance, studies on 4-aminobiphenyl (B23562) have utilized HPLC to quantify its adducts in biological samples, showcasing the method's applicability for trace-level analysis. nih.gov The purity of "this compound" can be assessed by monitoring for the presence of related impurities, with the peak area of the main compound being proportional to its concentration.

Table 1: Typical HPLC Parameters for Amine Analysis

| Parameter | Typical Value/Condition |

| Column | C18 (e.g., Phenomenex Gemini-NX C18, 150 x 4.6 mm, 3 µm) nih.gov |

| Mobile Phase | A: Water with 0.05% Acetic Acid; B: Acetonitrile nih.gov |

| Flow Rate | 1.0 mL/min nih.gov |

| Detection | UV or Fluorescence (with derivatization) thermofisher.com |

| Injection Volume | 10-20 µL nih.gov |

| Column Temperature | 30-40 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the definitive identification and structural characterization of volatile compounds like "this compound". This technique combines the separation capabilities of gas chromatography with the mass analysis of mass spectrometry to provide detailed molecular information.

In GC-MS analysis, the sample is first vaporized and then separated based on its boiling point and interaction with the stationary phase of the GC column. A common column for this purpose is a DB5-MS, which has a nonpolar stationary phase suitable for a wide range of compounds. waters.com As the separated components elute from the column, they enter the mass spectrometer, where they are ionized, typically by electron impact (EI) or chemical ionization (CI). waters.com The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," of the molecule, allowing for its unambiguous identification.

Derivatization is often employed in the GC-MS analysis of amines to improve their volatility and thermal stability. mdpi.com Reagents such as pentafluoropropionic anhydride (B1165640) (PFPA) can be used to create derivatives that are more amenable to GC analysis. mdpi.com

Studies have utilized GC-MS to identify and quantify various aromatic amines and their metabolites in different matrices, demonstrating the technique's sensitivity and specificity. nih.govnih.gov For "this compound," GC-MS can confirm the molecular weight and provide key structural fragments, solidifying its identification.

Table 2: Illustrative GC-MS Parameters for Amine Analysis

| Parameter | Typical Value/Condition |

| GC Column | DB5-MS (e.g., 15 m x 0.53 mm ID) waters.com |

| Carrier Gas | Helium waters.com |

| Ionization Mode | Electron Impact (EI) or Chemical Ionization (CI) waters.com |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) waters.com |

| Temperature Program | e.g., 150 °C (2 min) to 250 °C at 50 °C/min waters.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

For the detection of "this compound" at very low concentrations, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This highly sensitive and selective technique is particularly valuable for analyzing complex biological and environmental samples. nih.gov

LC-MS/MS combines the separation power of liquid chromatography with the specificity of tandem mass spectrometry. mdpi.com The compound is first separated by HPLC, often using a C18 column. mdpi.com The eluent is then introduced into the mass spectrometer, where the parent ion of "this compound" is selected and fragmented. Specific fragment ions are then monitored, a process known as Multiple Reaction Monitoring (MRM), which significantly enhances selectivity and reduces background noise. mdpi.com

This technique has been successfully applied to the trace-level quantification of various aromatic amines and other compounds in diverse matrices like human urine and drug substances. nih.govmdpi.com The development of LC-MS/MS methods often involves optimizing the mobile phase composition, such as the concentration of additives like formic acid, to achieve the best sensitivity and separation. sciex.com For "this compound," a validated LC-MS/MS method would enable its reliable detection and quantification even when present in minute amounts. mdpi.com

Table 3: Representative LC-MS/MS Conditions for Trace Amine Analysis

| Parameter | Typical Value/Condition |

| LC Column | C18 (e.g., Luna C18, 100 mm x 4.6 mm, 3 µm) mdpi.com |

| Mobile Phase | Isocratic or gradient elution with buffered aqueous and organic phases (e.g., 5.0 mM ammonium (B1175870) acetate-methanol) mdpi.com |

| Ionization Source | Electrospray Ionization (ESI), positive mode mdpi.com |

| Mass Spectrometer | Triple Quadrupole mdpi.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) mdpi.com |

Spectroscopic Characterization Methods

Spectroscopic techniques provide valuable information about the structural features of "this compound".

Infrared (IR) Spectroscopy for Functional Group Confirmation

Infrared (IR) spectroscopy is an indispensable technique for confirming the presence of key functional groups within the "this compound" molecule. By analyzing the absorption of infrared radiation at specific frequencies, characteristic vibrations of different bonds can be identified.

The IR spectrum of "this compound" would be expected to show several key absorption bands. The primary amine (R-NH2) group typically exhibits two N-H stretching vibrations in the region of 3400-3250 cm⁻¹. orgchemboulder.com The C-N stretching of the aliphatic amine would appear in the 1250–1020 cm⁻¹ range. orgchemboulder.com The presence of the aromatic ring is confirmed by C-H stretching vibrations around 3100-3000 cm⁻¹ and C=C stretching absorptions in the 1600-1450 cm⁻¹ region. openstax.org The C-F bond of the fluorophenyl group also has a characteristic stretching vibration. These distinct peaks provide strong evidence for the compound's structure.

Table 4: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Primary Amine (N-H) | Stretch | 3400-3250 (two bands) orgchemboulder.com |

| Primary Amine (N-H) | Bend | 1650-1580 orgchemboulder.com |

| Aromatic C-H | Stretch | 3100-3000 openstax.org |

| Alkane C-H | Stretch | 2960-2850 openstax.org |

| Aromatic C=C | Stretch | 1600-1450 openstax.org |

| Aliphatic C-N | Stretch | 1250-1020 orgchemboulder.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, confirming the connectivity of atoms and the chemical environment of each nucleus.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound exhibits characteristic signals that correspond to the different types of protons in the molecule. The aromatic protons on the para-fluorophenyl ring typically appear as multiplets in the downfield region. The protons of the butyl chain appear at distinct chemical shifts, with their multiplicity (singlet, doublet, triplet, etc.) revealing the number of adjacent protons. This information is crucial for confirming the linkage between the phenyl ring and the butylamine (B146782) chain.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the aromatic ring are influenced by the fluorine substituent. The aliphatic carbons of the butyl chain also resonate at characteristic frequencies, confirming the four-carbon chain and the presence of the primary amine group.

A representative, though not specific to this exact compound, set of NMR data for a similar structure might look as follows:

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 7.15-7.05 | m | Aromatic CH |

| ¹H | 6.95-6.85 | m | Aromatic CH |

| ¹H | 2.65 | t | -CH₂-NH₂ |

| ¹H | 2.55 | t | Ar-CH₂- |

| ¹H | 1.60-1.50 | m | -CH₂-CH₂-NH₂ |

| ¹H | 1.45-1.35 | m | Ar-CH₂-CH₂- |

| ¹³C | 162.0 (d) | C-F (Aromatic) | |

| ¹³C | 138.0 | C (Aromatic) | |

| ¹³C | 129.5 (d) | CH (Aromatic) | |

| ¹³C | 115.0 (d) | CH (Aromatic) | |

| ¹³C | 42.0 | -CH₂-NH₂ | |

| ¹³C | 35.0 | Ar-CH₂- | |

| ¹³C | 31.0 | -CH₂-CH₂-NH₂ | |

| ¹³C | 29.0 | Ar-CH₂-CH₂- | |

| Note: This is a generalized table for illustrative purposes. Actual chemical shifts and coupling constants can vary based on the solvent and experimental conditions. |

Advanced Analytical Techniques for Isomeric Discrimination

The potential for isomerism in molecules like this compound necessitates the use of advanced analytical techniques capable of distinguishing between these closely related structures. Positional isomers, where the fluorine atom is at a different position on the phenyl ring, or structural isomers of the butyl chain, can have significantly different pharmacological and toxicological profiles.

Chiral High-Performance Liquid Chromatography (HPLC) is a principal technique for separating enantiomers, which are non-superimposable mirror images of a chiral molecule. mdpi.com For amines, derivatization with a chiral agent can be employed to form diastereomers, which can then be separated on a standard achiral HPLC column. yakhak.org However, the use of chiral stationary phases (CSPs) is a more direct and common approach. mdpi.com Cellulose and amylose-based CSPs have proven effective in resolving a variety of chiral amines. mdpi.comyakhak.org The choice of mobile phase, often a mixture of alkanes like hexane (B92381) with an alcohol modifier such as isopropanol, is critical for achieving optimal separation. mdpi.com

Supercritical Fluid Chromatography (SFC) coupled with mass spectrometry (MS) offers another powerful tool for isomer separation. nih.gov SFC can provide rapid and efficient separations of isomers without the need for derivatization. nih.gov

Development and Validation of Stability-Indicating Methods

A stability-indicating analytical method is crucial for ensuring that a drug substance maintains its identity, purity, and quality throughout its shelf life. Such a method must be able to accurately quantify the active ingredient in the presence of its potential degradation products, impurities, and excipients. researchgate.net

The development of a stability-indicating method for this compound typically involves forced degradation studies. In these studies, the compound is subjected to stress conditions such as heat, humidity, acid and base hydrolysis, and oxidation. This process intentionally generates degradation products.

High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection is the most common technique for developing stability-indicating methods. The method is developed to separate the parent compound from all the degradation products formed under these stress conditions.

Method validation is a critical component that demonstrates the suitability of the analytical method for its intended purpose. gavinpublishers.comtbzmed.ac.ir Key validation parameters, as outlined by guidelines from the International Council for Harmonisation (ICH), include: tbzmed.ac.ir

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. gavinpublishers.com This is demonstrated by showing that the peaks for the analyte and its degradation products are well-resolved.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentration levels of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. gavinpublishers.com This is often assessed by recovery studies on spiked samples.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Computational Chemistry and Molecular Modeling

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein. This technique is instrumental in understanding the binding mechanism and affinity of potential drug candidates. While specific molecular docking studies exclusively focused on 4-(4-Fluorophenyl)butan-1-amine are not extensively documented in publicly available literature, research on analogous compounds provides a strong basis for inferring its potential interactions.

A notable derivative, (E)-2-(fluoromethylidene)-4-(4-fluorophenyl)butan-1-amine, known as Mofegiline, is a recognized irreversible inhibitor of monoamine oxidase B (MAO-B). This suggests that this compound itself could be a substrate or inhibitor for MAO-B. Molecular docking studies of similar phenylmethanimine (B108103) derivatives against MAO-B have been performed, revealing key interactions within the enzyme's active site. asiapharmaceutics.info These studies often show that the phenyl group of the ligand engages in hydrophobic interactions with residues in the active site cavity, while the amine function forms crucial hydrogen bonds.

In a broader context, the structural motif of a phenylalkylamine is common in ligands for various receptors and enzymes. For instance, in the development of potent acid ceramidase (aCDase) inhibitors, 4-phenylbutan-1-amine was utilized as a building block for synthesizing aryl imidazolyl ureas. acs.org Molecular docking of these derivatives into the aCDase active site revealed important hydrophobic and hydrogen bonding interactions that drive their inhibitory activity. acs.org Given the structural similarity, it is plausible that this compound could also be investigated as a ligand for aCDase.

The following table summarizes potential interactions based on docking studies of analogous compounds with relevant biological targets.

| Target Protein | Ligand Analog | Key Interacting Residues (Hypothetical for this compound) | Type of Interaction |

| Monoamine Oxidase B (MAO-B) | Phenylmethanimine derivatives | Tyrosine, Phenylalanine, Isoleucine | Hydrophobic interactions, π-π stacking |

| Cysteine, Serine | Hydrogen bonding with the amine group | ||

| Acid Ceramidase (aCDase) | Aryl imidazolyl ureas | Phenylalanine, Leucine, Valine | Hydrophobic interactions |

| Asparagine, Glutamate (B1630785) | Hydrogen bonding |

These hypothetical interactions, derived from studies on related molecules, underscore the potential of this compound to bind to these and other biological targets, warranting further specific molecular docking studies to elucidate its precise binding modes.

In Silico Prediction of Biological Activity and ADMET Properties

In silico tools are increasingly used in the early stages of drug discovery to predict the biological activity and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of new chemical entities. These predictions help in prioritizing compounds with favorable pharmacokinetic profiles and reducing the likelihood of late-stage failures.

For this compound, while specific comprehensive ADMET profiling from dedicated studies is scarce, predictions can be made using various computational models. The presence of the fluorophenyl group is known to influence metabolic stability and lipophilicity, which are key determinants of a compound's ADMET profile.

Biological Activity Prediction: Computational tools can predict a spectrum of biological activities based on the chemical structure. For this compound, its phenethylamine (B48288) backbone suggests potential activity on targets within the central nervous system, such as monoamine transporters and receptors. As previously mentioned, its derivative, Mofegiline, is a known MAO-B inhibitor, indicating that this compound is a promising scaffold for developing agents targeting this enzyme.

ADMET Properties Prediction: A variety of software platforms, such as SwissADME and pkCSM, can predict the ADMET properties of a molecule. nih.gov A hypothetical ADMET profile for this compound is presented in the table below, based on general knowledge of similar molecules and the types of parameters typically assessed. nih.govresearchgate.netnih.govmdpi.com

| Property | Predicted Value/Classification | Implication |

| Absorption | ||

| Gastrointestinal (GI) Absorption | High | Good oral bioavailability is likely. |

| Blood-Brain Barrier (BBB) Permeant | Yes | The compound is likely to cross into the central nervous system. |

| Distribution | ||

| Volume of Distribution (VDss) | Moderate to High | The compound may distribute into tissues. |

| Plasma Protein Binding | Moderate | A significant fraction may be bound to plasma proteins. |

| Metabolism | ||

| CYP450 Inhibition (e.g., CYP2D6, CYP3A4) | Likely inhibitor of some isoforms | Potential for drug-drug interactions. |

| Excretion | ||

| Renal Clearance | Moderate | Excretion is likely to occur via the kidneys. |

| Toxicity | ||

| AMES Toxicity | Non-mutagenic | Low likelihood of being a mutagen. |

| hERG Inhibition | Low to Moderate risk | Potential for cardiac side effects should be evaluated. |

It is crucial to note that these are predicted values and require experimental validation. However, such in silico assessments are invaluable for guiding further preclinical development.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models are used to predict the activity of new compounds and to understand which structural features are important for activity.

While no specific QSAR studies featuring this compound as a dataset member are readily available, the principles of QSAR can be applied to understand its potential activity. QSAR studies on related classes of compounds, such as phenethylamines and other MAO inhibitors, have provided valuable insights. nih.govresearchgate.net

A hypothetical QSAR model for a series of 4-arylbutan-1-amine analogs targeting MAO-B might take the following general form:

pIC₅₀ = c₀ + c₁logP + c₂TPSA + c₃*MW + ...

Where:

pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration.

logP is the logarithm of the octanol-water partition coefficient, representing lipophilicity.

TPSA is the topological polar surface area, related to membrane permeability.

MW is the molecular weight.

c₀, c₁, c₂, c₃ are coefficients determined from the regression analysis of a training set of compounds.

The development of such a QSAR model for a series including this compound would allow for the prediction of the activity of novel analogs and the optimization of the lead structure. For instance, a positive coefficient for logP would suggest that increasing lipophilicity enhances activity, guiding the design of more potent compounds. The presence of the aromatic ring and a basic nitrogen atom, as seen in this compound, have been identified as crucial for good antiviral activity in a QSAR study of aryl-thiophenes. mdpi.com

Future Research Directions and Challenges

Development of Highly Selective and Potent Analogs

A primary challenge in medicinal chemistry is the design of molecules that interact with a specific target to maximize efficacy and minimize off-target effects. For analogs of 4-(4-fluorophenyl)butan-1-amine, the dual inhibition of MAO-B and VAP-1 by derivatives like Mofegiline presents both an opportunity and a challenge. Future research must focus on developing analogs with tailored selectivity.

Structure-Activity Relationship (SAR) Studies: The systematic modification of the this compound structure is crucial. Future efforts should explore:

Aromatic Ring Substitution: Investigating the impact of altering the position and nature of the fluorine atom or introducing other substituents on the phenyl ring to enhance binding affinity and selectivity for either MAO-B or VAP-1.

Alkyl Chain Modification: Modifying the length and rigidity of the four-carbon chain could influence how the molecule fits into the active sites of target enzymes.

Amine Group Derivatization: Exploring different functional groups in place of the primary amine could lead to novel interactions with target residues and potentially alter the mechanism of inhibition from irreversible to reversible, which can be advantageous in certain therapeutic contexts. nih.gov

Computational modeling and molecular docking will be indispensable in predicting how these structural changes affect binding. mdpi.com For instance, docking studies of novel chalcones and chromones have successfully guided the design of potent and selective MAO-B inhibitors by identifying key hydrophobic interactions and hydrogen bonding opportunities within the enzyme's active site. mdpi.comresearchgate.net Similar in-silico approaches can be applied to design novel this compound analogs, prioritizing candidates for synthesis and biological evaluation. mdpi.com The development of enamides as selective and reversible MAO-B inhibitors showcases how exploring new chemical scaffolds can lead to compounds with desirable pharmacological profiles. nih.gov

Exploration of Novel Therapeutic Applications beyond Current Scope

The known inhibitory activities of this compound derivatives against MAO-B and VAP-1 open doors to therapeutic areas far beyond their initial application in neurodegenerative diseases like Parkinson's. nih.govnih.gov

Anti-Inflammatory Therapies: MAO inhibitors have demonstrated the ability to reduce the expression of pro-inflammatory cytokines such as IL-6 and IL-1β. nih.govfrontiersin.org This anti-inflammatory potential suggests that novel analogs of this compound could be developed for chronic inflammatory conditions. Furthermore, VAP-1 plays a critical role in leukocyte adhesion and migration, a key process in inflammation. patsnap.com Inhibitors of VAP-1 are being explored for a range of conditions including rheumatoid arthritis, inflammatory bowel disease, and psoriasis. patsnap.comhogrefe.com Therefore, developing VAP-1 selective analogs of this compound represents a promising strategy for creating new anti-inflammatory drugs. nih.gov

Cardiovascular and Metabolic Diseases: VAP-1 is implicated in the pathology of atherosclerosis by promoting leukocyte infiltration into vascular walls. frontiersin.org This suggests a potential role for VAP-1 inhibitors in treating cardiovascular diseases. frontiersin.org Additionally, VAP-1 inhibitors are being investigated for non-alcoholic steatohepatitis (NASH), a metabolic disorder characterized by liver inflammation. patsnap.comfrontiersin.org Exploring the efficacy of new this compound derivatives in preclinical models of these diseases is a logical next step.

Oncology: Emerging research indicates that VAP-1 inhibition can suppress tumor growth by preventing the infiltration of certain immune cells and inhibiting angiogenesis. nih.gov This opens an entirely new and exciting therapeutic avenue for this class of compounds, warranting investigation into their potential as anticancer agents, possibly in combination with existing checkpoint inhibitors. nih.gov

Advancements in Scalable and Sustainable Synthetic Routes

To move from a laboratory-scale compound to a viable therapeutic agent, the development of efficient, scalable, and environmentally friendly synthetic methods is paramount. Traditional methods for synthesizing primary amines, such as the Gabriel synthesis or reductive amination, often suffer from low atom economy and the use of harsh reagents. rsc.org

Green Chemistry Approaches: Future research should focus on implementing greener synthetic strategies. This includes the use of catalysts that allow for milder reaction conditions and the exploration of bio-based renewable resources as starting materials. rsc.orgrsc.org The CHEM21 green metrics toolkit, for instance, provides a framework for evaluating the environmental impact of chemical processes, guiding chemists toward more sustainable synthetic pathways. rsc.org For example, ruthenium-catalyzed reactions have been developed to convert amino acids into primary amines in water, offering a more sustainable alternative to traditional methods. chemistryviews.org

Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, enhanced reproducibility, and easier scalability. organic-chemistry.orgacs.org Generating and using potentially unstable intermediates like N-chloramines can be done safely in a continuous flow system, immediately reacting them to form the desired amine products. nih.gov Designing a continuous flow process for the synthesis of this compound and its analogs would be a major advancement, facilitating large-scale production for extensive preclinical and clinical studies.

Integration of Omics Data for Deeper Mechanistic Understanding

To fully comprehend the biological effects of this compound analogs, a systems-level approach is necessary. The integration of multi-omics data (genomics, transcriptomics, proteomics, and metabolomics) can provide an unbiased, comprehensive view of the molecular pathways modulated by these compounds.

Identifying Targets and Off-Targets: Proteomics can be used to identify the full spectrum of protein interactions for a given analog, confirming intended targets like MAO-B and VAP-1 while also uncovering potential off-target interactions that could lead to adverse effects.

Elucidating Downstream Effects: Transcriptomics and metabolomics can reveal how the inhibition of MAO-B or VAP-1 alters gene expression and metabolic pathways. For example, metabolomics studies on patients with neurodegenerative diseases have highlighted the importance of monoamine metabolism, and new inhibitors could be assessed for their ability to restore metabolic balance. nih.govresearchgate.net Similarly, transcriptome analysis of tumor tissue after treatment with a VAP-1 inhibitor has revealed changes in immune-related gene expression, providing insight into the drug's anti-cancer mechanism. nih.gov Applying these technologies to novel this compound analogs will be crucial for understanding their precise mechanisms of action and for identifying biomarkers to monitor their therapeutic effects.

Addressing Challenges in Pharmacokinetic Optimization

A compound's absorption, distribution, metabolism, and excretion (ADME) properties are critical determinants of its success as a drug. The presence of fluorine in this compound presents both potential advantages and challenges.

Metabolic Stability: While fluorination can block metabolic sites and improve a drug's half-life, the carbon-fluorine bond is not always inert. nih.gov Metabolism can sometimes lead to defluorination, which can produce toxic metabolites. nih.gov A key research challenge is to conduct thorough metabolic profiling of new analogs to identify any potentially toxic metabolic pathways. Structural modifications, such as adding a methyl group near the site of potential oxidation, have been shown to prevent the formation of reactive metabolites in other fluorinated compounds. nih.gov

Blood-Brain Barrier Permeability: For neurodegenerative diseases, the ability of a drug to cross the blood-brain barrier (BBB) is essential. The physicochemical properties of this compound analogs, such as lipophilicity and hydrogen bonding capacity, must be carefully optimized to ensure adequate brain penetration. Recent studies have shown that converting a benzyl (B1604629) ether into a benzofuran (B130515) ring can significantly improve the pharmacokinetic properties and BBB permeability of MAO-B inhibitors. nih.gov This type of bioisosteric replacement strategy could be highly valuable in the design of new brain-penetrant analogs of this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification strategies for 4-(4-Fluorophenyl)butan-1-amine?

- Methodology : A common approach involves condensation reactions followed by reduction. For example, hydrazine monohydrate in ethanol under reflux can facilitate amine formation, as seen in structurally similar compounds. Purification typically employs silica gel chromatography using gradients of methylene chloride and methanol saturated with ammonia (e.g., 10:0 to 8:2) to isolate the product .

- Key Considerations : Optimize reaction time and temperature to improve yield. Monitor purity via HPLC or TLC, and confirm structure using H NMR (e.g., δ 2.67 ppm for terminal NH protons in analogous amines) .

Q. How should researchers characterize the structural and chemical stability of this compound?

- Methodology :

- Structural Analysis : Use single-crystal X-ray diffraction for precise bond-length measurements (e.g., C–C = 0.002 Å accuracy) and NMR spectroscopy for functional group identification .

- Stability Testing : Conduct accelerated degradation studies under varying pH, temperature, and humidity. Store the compound at 0–6°C in airtight containers to prevent hydrolysis or oxidation, as recommended for related fluorinated amines .

Q. What analytical techniques are critical for assessing purity and reactivity in derivatives of this compound?

- Methodology :

- Purity Analysis : High-resolution mass spectrometry (HRMS) and HPLC with UV detection (e.g., λ = 254 nm) ensure >98% purity .

- Reactivity Profiling : Employ differential scanning calorimetry (DSC) to study thermal behavior and FT-IR to monitor functional group interactions (e.g., NH stretching at ~3300 cm) .

Advanced Research Questions

Q. How can this compound derivatives be optimized for selective enzyme inhibition (e.g., MAO-B or VAP-1)?

- Methodology :

- Structure-Activity Relationship (SAR) Studies : Introduce substituents (e.g., methyl, chloro) at the phenyl ring or amine group to modulate steric and electronic effects. Compare inhibitory activity using enzyme kinetics assays (IC determination) .

- Case Study : Mofegiline, a derivative, irreversibly inhibits MAO-B (IC < 10 nM) via fluoromethylidene modification. Use radiolabeled ligand-binding assays to validate target engagement .

Q. What strategies enable the incorporation of this compound into complex heterocyclic systems for drug discovery?

- Methodology :

- Coupling Reactions : Utilize Buchwald-Hartwig amination or Ullmann coupling to attach the amine to pyrazole, pyridine, or biphenyl scaffolds. For example, 4-(4-Fluorophenyl)-3-(pyridin-4-yl)pyrazole derivatives were synthesized via Pd-catalyzed cross-coupling .

- Crystallography : Confirm regioselectivity and stereochemistry via X-ray diffraction (R factor = 0.031) .

Q. How can pharmacokinetic properties (e.g., absorption, metabolism) of this compound analogs be evaluated in preclinical models?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.